molecular formula C12H17NO4S2 B2611581 (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione CAS No. 957017-13-9

(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione

Cat. No.: B2611581
CAS No.: 957017-13-9
M. Wt: 303.39
InChI Key: BFPDKNUEBTWCBJ-RYUDHWBXSA-N
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Description

(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione is a complex organic compound that features a thiolane ring, a methylamino group, and a sulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thiolane ring, followed by the introduction of the methylamino group and the sulfonyl group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable processes that ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the methylamino or sulfonyl groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, this compound could be investigated for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug discovery or biochemical studies.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit pharmacological properties that could be harnessed for the treatment of various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties. Its structural features might make it suitable for use in polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione would depend on its specific interactions with molecular targets. It might bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione might include other thiolane derivatives, sulfonyl-containing compounds, and molecules with methylamino groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry. This distinct structure could confer unique properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,4R)-N-methyl-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)12-8-18(14,15)7-11(12)13-2/h3-6,11-13H,7-8H2,1-2H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPDKNUEBTWCBJ-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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